N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O4S/c20-13-1-3-14(4-2-13)25-17(15-10-30(28,29)11-16(15)24-25)23-19(27)18(26)22-9-12-5-7-21-8-6-12/h1-8H,9-11H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTCBMNDGOJGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide likely involves interactions with specific molecular targets and pathways. These could include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as apoptosis or proliferation . Further research is needed to fully elucidate the compound’s mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Analysis
The compound’s thienopyrazole scaffold is analogous to derivatives studied for antitumor activity. For example, sulfone-containing pyrazoles (e.g., COX-2 inhibitors like Celecoxib) share the 5,5-dioxo motif, which enhances metabolic stability . However, the ethanediamide linker and pyridinylmethyl group distinguish this compound by introducing hydrogen-bonding and π-stacking capabilities. Crystallographic comparisons using SHELX and visualization via ORTEP-III would reveal bond angles, torsional flexibility, and packing efficiency relative to analogs.
Electronic and Quantum Chemical Properties
Wavefunction analysis via Multiwfn can compare electronic properties such as:
- Bond order and orbital composition: The sulfone group’s high bond order (C–S=O) may reduce metabolic oxidation compared to thioether analogs.
Virtual Screening and ChemGPS-NP Profiling
ChemGPS-NP positions this compound in chemical space relative to antitubercular agents like bedaquiline. Key differences include:
- Polarity: Higher due to the sulfone and amide groups.
- Permeability: Reduced compared to bedaquiline’s lipophilic side chain.
- Target selectivity: Pyridine moiety may favor kinase interactions over bacterial membranes.
Spectroscopic Detection
Infrared spectral analysis (e.g., using matrix detectors ) would distinguish this compound via:
- S=O Stretching: Strong bands at 1150–1300 cm⁻¹.
- C–Cl Vibration: Peaks near 750 cm⁻¹ (4-chlorophenyl).
Biological Activity
N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide is a complex heterocyclic compound with significant potential for various biological applications. This article explores its synthesis, biological activity, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C24H26ClN3O6S
- Molecular Weight : 520 g/mol
- IUPAC Name : N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide
This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities including anti-inflammatory and anti-cancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Thieno[3,4-c]pyrazole Core : This step often requires the use of chlorinating agents and oxidizing agents.
- Substitution Reactions : Nucleophilic substitution reactions introduce various functional groups into the molecule.
The synthesis process must be carefully controlled to ensure high yields and purity of the final product .
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of thieno[3,4-c]pyrazoles have shown significant inhibition against SARS-CoV main protease (Mpro), suggesting that similar compounds may exhibit antiviral properties . The presence of electronegative halogens in related structures has been correlated with enhanced viral inhibition.
Antimicrobial Properties
The compound's biological evaluation indicates promising antimicrobial activity. Research has demonstrated that derivatives with a pyrazole scaffold exhibit antifungal and antitubercular activity. Specifically, certain derivatives showed effective inhibition against pathogenic strains of fungi and Mycobacterium tuberculosis .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes. Such activities are critical in developing treatments for conditions like Alzheimer's disease and certain infections .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
